molecular formula C20H24ClN5O B15166270 N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine CAS No. 200484-16-8

N''-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N'-pyridin-4-ylguanidine

Cat. No.: B15166270
CAS No.: 200484-16-8
M. Wt: 385.9 g/mol
InChI Key: JDRWKANRSUIGMK-UHFFFAOYSA-N
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Description

N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a guanidine core, a pyridine ring, and a chlorophenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 4-chlorophenol with 1-bromoheptane to form 7-(4-chlorophenoxy)heptane. This intermediate is then reacted with cyanamide and 4-pyridinecarboxaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine involves its interaction with specific molecular targets. It is known to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cellular metabolism. This inhibition disrupts the NAD+ biosynthesis pathway, leading to cellular stress and apoptosis in certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridylguanidine: A structurally similar compound with a shorter alkyl chain.

    N-(6-(4-Chlorophenoxy)hexyl)-N’-cyano-N’'-3-pyridylguanidine: Similar structure but with a different position of the pyridine ring.

Uniqueness

N’‘-[7-(4-Chlorophenoxy)heptyl]-N-cyano-N’-pyridin-4-ylguanidine is unique due to its specific combination of functional groups and the length of its alkyl chain

Properties

CAS No.

200484-16-8

Molecular Formula

C20H24ClN5O

Molecular Weight

385.9 g/mol

IUPAC Name

2-[7-(4-chlorophenoxy)heptyl]-1-cyano-3-pyridin-4-ylguanidine

InChI

InChI=1S/C20H24ClN5O/c21-17-6-8-19(9-7-17)27-15-5-3-1-2-4-12-24-20(25-16-22)26-18-10-13-23-14-11-18/h6-11,13-14H,1-5,12,15H2,(H2,23,24,25,26)

InChI Key

JDRWKANRSUIGMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCCCN=C(NC#N)NC2=CC=NC=C2)Cl

Origin of Product

United States

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